2-Bromo-5-isopropoxybenzohydrazide
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Overview
Description
2-Bromo-5-isopropoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a bromine atom at the second position and an isopropoxy group at the fifth position on the benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isopropoxybenzohydrazide typically involves the bromination of 5-isopropoxybenzohydrazide. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazide group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrazones: Formed from condensation reactions with carbonyl compounds.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-5-isopropoxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-5-isopropoxybenzohydrazide is primarily related to its ability to form stable complexes with various biological targets. The hydrazide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and isopropoxy group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
2-Bromo-5-methoxybenzohydrazide: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Bromo-5-hydroxybenzohydrazide: Contains a hydroxy group instead of an isopropoxy group.
2-Bromo-5-ethoxybenzohydrazide: Features an ethoxy group in place of the isopropoxy group.
Uniqueness: 2-Bromo-5-isopropoxybenzohydrazide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropoxy group can lead to different reaction pathways and interactions compared to its analogs.
Properties
IUPAC Name |
2-bromo-5-propan-2-yloxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)15-7-3-4-9(11)8(5-7)10(14)13-12/h3-6H,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAAEFIQIGTDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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